Einecs 261-780-8

Description

EINECS serves as a regulatory framework to catalog substances marketed in the EU prior to 1981, ensuring compliance with safety and environmental standards. Compounds within EINECS are typically characterized by their structural features, physicochemical properties, and industrial applications.

Properties

CAS No. |

59476-65-2 |

|---|---|

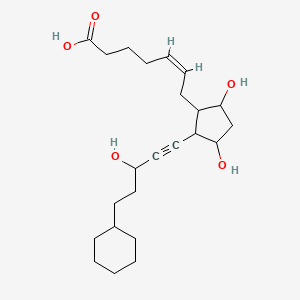

Molecular Formula |

C23H36O5 |

Molecular Weight |

392.5 g/mol |

IUPAC Name |

(Z)-7-[2-(5-cyclohexyl-3-hydroxypent-1-ynyl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C23H36O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,6,17-22,24-26H,2-5,7-13,16H2,(H,27,28)/b6-1- |

InChI Key |

QXXNWYMEVJFAQU-BHQIHCQQSA-N |

Isomeric SMILES |

C1CCC(CC1)CCC(C#CC2C(CC(C2C/C=C\CCCC(=O)O)O)O)O |

Canonical SMILES |

C1CCC(CC1)CCC(C#CC2C(CC(C2CC=CCCCC(=O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

The preparation of Einecs 261-780-8 involves specific synthetic routes and reaction conditions. Industrial production methods typically include:

Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and application of the compound.

Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained. Common reagents used in these reactions include acids, bases, and solvents that facilitate the reaction process.

Industrial Production: Large-scale production of this compound involves the use of industrial reactors and purification systems to ensure the compound meets the required specifications for commercial use.

Chemical Reactions Analysis

Einecs 261-780-8 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of oxidized derivatives of the compound.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions convert the compound into its reduced form.

Substitution: Substitution reactions involve the replacement of one functional group in the compound with another. Common reagents for these reactions include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Einecs 261-780-8 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study its effects on biological systems. It may be used in assays to investigate enzyme activity or cellular responses.

Medicine: The compound has potential applications in medicinal chemistry, where it is explored for its therapeutic properties. It may be used in the development of new drugs or as a reference compound in pharmacological studies.

Mechanism of Action

The mechanism of action of Einecs 261-780-8 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Structural Similarity Assessment

Similarity between EINECS compounds is quantified using the Tanimoto index based on PubChem 2D fingerprints, with a threshold of ≥70% similarity defining analogs . This approach leverages computational tools to map chemical space, enabling rapid identification of analogs within large datasets (e.g., 33,000 EINECS compounds covered by 1,387 labeled analogs) .

Functional and Toxicological Profiling

Quantitative Structure-Activity Relationship (QSAR) models predict toxicity and bioactivity by extrapolating data from structurally similar compounds. For example, QSAR models for substituted mononitrobenzenes and chlorinated alkanes rely on hydrophobicity (log Kow) and reactivity parameters to infer acute toxicity .

Comparative Analysis with Similar Compounds

Structural Analogs

Hypothetical analogs of EINECS 261-780-8 can be inferred using similarity thresholds. For illustration, the table below compares synthetic compounds from the evidence with their analogs:

Notes:

Physicochemical and Toxicological Overlap

The ERGO reference substances (28 compounds) exemplify how small datasets can cover broad EINECS domains. For instance, ERGO compounds align with EINECS in bioavailability-related properties like hydrophobicity and molecular weight . Similarly, this compound analogs might occupy overlapping regions in chemical space, enabling toxicity predictions via RASAR models .

Industrial and Regulatory Implications

- Regulatory Efficiency : A 1,387-chemical labeled set can predict hazards for 33,000 EINECS substances, reducing reliance on animal testing .

- Gaps in Coverage : Approximately 54% of EINECS chemicals are classifiable for QSAR modeling, but botanicals and complex mixtures require alternative methods .

Research Findings and Limitations

Key Findings

Limitations

- Data Scarcity : Specific data for this compound (e.g., synthesis, purity) are absent in the evidence, necessitating assumptions based on analogs.

- Model Generalizability: QSARs for mononitrobenzenes cover only 0.7% of EINECS, highlighting the need for expanded chemical class coverage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.